2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorophenyl group and a carboxylic acid functional group, enhancing its potential as a bioactive molecule.
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is classified as a weak acid due to its carboxylic acid group. It exhibits properties typical of triazole derivatives, including potential applications in drug discovery and development due to its ability to form non-covalent interactions with biological targets .
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the hydrolysis of its corresponding nitrile derivative. The process generally follows these steps:
Technical details include the use of solvents like water or dimethyl sulfoxide during the reaction process to facilitate the hydrolysis .
The molecular structure of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid features a triazole ring attached to a chlorophenyl group and a carboxylic acid functional group. The structural representation can be summarized as follows:
The compound has notable spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The vibrational spectra provide insights into the functional groups present and their interactions within the molecular framework .
The primary chemical reaction involving 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is its conversion from the nitrile precursor through hydrolysis. This reaction can be represented as:
Where R represents the chlorophenyl group.
The reaction conditions typically involve heating under reflux with an alkaline solution to ensure complete conversion of the nitrile to the carboxylic acid .
The mechanism of action for 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid primarily relates to its interactions with biological macromolecules such as proteins and enzymes. The presence of the triazole ring allows for hydrogen bonding and other non-covalent interactions that enhance binding affinity.
Studies have shown that compounds containing triazole moieties exhibit low multidrug resistance and high stability under various pH conditions, making them suitable candidates for drug development .
Due to its unique structural characteristics and biological activity, 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has been explored for various applications:
1,2,3-Triazole derivatives represent a privileged scaffold in contemporary drug discovery due to their distinctive physicochemical properties and versatile biological activities. As five-membered heterocyclic rings containing three nitrogen atoms, these compounds exhibit remarkable metabolic stability under acidic and basic conditions, resistance to enzymatic degradation, and capacity for diverse non-covalent interactions with biological targets. The structural robustness stems from their aromatic character, maintained by a delocalized 6π-electron system across the ring atoms. This electron configuration enables significant dipole moments (approximately 5 Debye for 1,4-disubstituted variants) that facilitate strong interactions with biomolecular targets through hydrogen bonding, van der Waals forces, and π-π stacking. The incorporation of the 1,2,3-triazole nucleus into pharmaceutical agents has yielded clinically significant drugs, including the broad-spectrum antibiotic cefatrizine and the anticancer agent carboxyamidotriazole, demonstrating the scaffold's translational potential [4] [9].
The 1,2,3-triazole scaffold serves as a multifunctional pharmacophore with applications extending beyond simple bioisosteric replacement. Its structural significance manifests in three primary dimensions:
Bioisosteric Mimicry: The 1,4-disubstituted triazole effectively mimics trans-amide bonds (distance between C4 and N1 substituents ≈ 5.0 Å), while the 1,5-disubstituted isomer approximates cis-amide geometry (distance ≈ 4.1 Å). This property enables peptide bond substitution without significant conformational distortion, enhancing metabolic stability while retaining biological activity. The triazole's resistance to hydrolysis contrasts sharply with the enzymatic vulnerability of native peptide bonds, significantly improving pharmacokinetic profiles of hybrid molecules [9].
Molecular Recognition Capabilities: The triazole ring contains three distinct nitrogen types capable of diverse bonding interactions. The pyrrole-type nitrogen (N2 in 1H-1,2,3-triazole) can donate hydrogen bonds, while the pyridine-type nitrogens (N1 and N3) function as hydrogen bond acceptors. This triad creates versatile supramolecular recognition motifs that facilitate binding to biological targets. Additionally, the moderately acidic proton (pKa ≈ 8-10) in 1H-triazoles permits pH-dependent ionization, further modulating binding interactions [1] [9].
Synthetic Versatility: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient, regioselective synthesis of 1,4-disubstituted triazoles under mild conditions, while ruthenium-catalyzed reactions yield 1,5-regioisomers. This "click chemistry" paradigm accommodates extensive structural diversification, facilitating rapid generation of structure-activity relationship data and optimization of lead compounds. The reaction's bioorthogonal nature further enables targeted in vivo applications [3] [9].
Table 1: Comparative Analysis of 1,4-Disubstituted vs. 1,5-Disubstituted 1,2,3-Triazole Regioisomers
Structural Property | 1,4-Disubstituted Triazole | 1,5-Disubstituted Triazole |
---|---|---|
Distance between substituents | ≈ 5.0 Å | ≈ 4.1 Å |
Amide bond mimicry | trans-amide | cis-amide |
Steric crowding | Moderate | High |
Predominant synthetic route | Cu(I)-catalyzed AAC | Ru(II)-catalyzed AAC |
Dipole moment (gas phase) | ~5.0 Debye | ~3.2 Debye |
Hydrogen bonding capacity | Three acceptor sites | Three acceptor sites |
The strategic incorporation of carboxylic acid functionality at the C4 position of 1,2,3-triazole derivatives significantly augments their pharmacological potential through multifaceted mechanisms:
Modulation of Cellular Permeability: The carboxylic acid group confers amphiphilic character to triazole derivatives, balancing lipophilicity from aromatic substituents (e.g., chlorophenyl) with hydrophilic ionization potential. This amphiphilicity enhances passage through biological membranes while maintaining sufficient aqueous solubility for bioavailability. The presence of both phenyl and pyrrolidine groups in advanced derivatives further optimizes liposolubility, facilitating cellular uptake and biodistribution [1].
Acidity Profile and Biological Compatibility: The pKa of 2H-1,2,3-triazole-4-carboxylic acid derivatives ranges between 7.65–8.08, classifying them as weak acids. This moderate acidity minimizes perturbation of physiological pH in biological fluids, reducing risks of idiosyncratic drug-induced toxicities (e.g., hepatic injury) associated with stronger carboxylic acids. The ionization equilibrium at physiological pH enables formation of ionic interactions with target proteins while maintaining membrane permeability [1].
Molecular Recognition Enhancement: The deprotonated carboxylate anion forms strong, directional hydrogen bonds with amino acid residues (arginine, lysine, serine) in enzyme binding sites, significantly enhancing binding affinity and selectivity. This property is exemplified in 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid derivatives that interact with matrix metalloproteinase receptors through coordinated hydrogen bonding networks. Quantum chemical calculations confirm the carboxylic acid group contributes substantially to dimerization energies (approximately -15 kcal/mol) via intermolecular hydrogen bonding in solid-state structures [1] [4].
Table 2: Physicochemical Contributions of Carboxylic Acid Functionality in Triazole Derivatives
Property | Influence on Compound | Biological Consequence |
---|---|---|
pKa (7.65–8.08) | Weak acidity, partial ionization at pH 7.4 | Minimized tissue irritation; reduced toxicity risk |
Hydrogen bonding capacity | 2–3 strong H-bonds per carboxylate group | Enhanced target binding affinity and specificity |
Amphiphilic character | Balanced logP values (calculated: 1.5–2.5) | Optimized membrane permeability and aqueous solubility |
Metal coordination ability | Bidentate chelation of divalent cations | Inhibition of metalloenzymes (e.g., MMP-2, carbonic anhydrase) |
The strategic incorporation of 4-chlorophenyl substituents at the N1 position of 2H-1,2,3-triazole-4-carboxylic acid derivatives confers significant anticancer potential through targeted molecular interactions:
Molecular Targeting of Metalloproteinases: Quantum chemical calculations (B3LYP/6-31G(d,p), M06-2X/6-31G(d,p)) demonstrate that 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid adopts a slightly non-planar conformation that facilitates insertion into enzyme active sites. Molecular docking studies (Sybyl-X 2.0 software) reveal specific interactions with matrix metalloproteinase-2 (MMP-2), a key enzyme in tumor metastasis. The chlorophenyl moiety engages in hydrophobic interactions with Pro421 and Leu423 residues, while the triazole nitrogen coordinates with the catalytic zinc ion. Simultaneously, the carboxylate group forms hydrogen bonds with Ala422 and Glu406, achieving a binding energy of -9.7 kcal/mol. This multi-point binding inhibits MMP-2 activity, disrupting cancer cell invasion and angiogenesis [1].
Overcoming Drug Resistance: Hybrid derivatives such as DDO-6318 (containing triazole-chromene-carboxylic acid architecture) demonstrate potent activity against taxol-resistant (A549/taxol; IC50 = 0.31 μM) and cisplatin-resistant (A549/cisplatin; IC50 = 0.42 μM) lung cancer cell lines. The resistance indices (IC50resistant/IC50sensitive) approximate 1.0, indicating negligible cross-resistance with conventional chemotherapeutics. In murine xenograft models, DDO-6318 achieves 71.32% tumor growth inhibition at 20 mg/kg (intravenous) and 66.43% inhibition at 50 mg/kg (oral) without significant weight loss or vascular irritation, underscoring its therapeutic potential against refractory malignancies [4].
Transcriptional Regulation: The 1,2,3-triazole-carboline hybrid BMS-986158 exemplifies advanced derivatives leveraging the chlorophenyl-triazole-carboxylic acid pharmacophore. This compound functions as a potent bromodomain and extra-terminal (BET) inhibitor (IC50 = 0.7 nM), suppressing oncogenic transcription factors including c-MYC. It demonstrates nanomolar potency against eight small-cell lung cancer cell lines and velcade-resistant multiple myeloma cells, inducing G1 cell cycle arrest and apoptosis through downregulation of anti-apoptotic BCL-2 proteins [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1